Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-

Catalog No.
S13245060
CAS No.
72353-19-6
M.F
C17H17NOS
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+...

CAS Number

72353-19-6

Product Name

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-

IUPAC Name

2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetamide

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C17H17NOS/c1-11(20-10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H2,18,19)

InChI Key

LJONPVWRZOUNAK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)SCC(=O)N

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-, is an organic compound characterized by the presence of a thioether linkage between an acetamide group and a fluorenyl group. Its chemical formula is C17_{17}H17_{17}NOS, and it has a molecular weight of 283.4 g/mol. The compound's structure is significant as it combines both acetamide and fluorenyl moieties, which may contribute to its unique chemical properties and potential biological activities .

  • Oxidation: The thioether group in acetamide can be oxidized to form sulfoxides or sulfones.
  • Reduction: Under specific conditions, the acetamide group may be reduced to form amines.
  • Substitution: The fluorenyl moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

The synthesis of Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- typically involves several steps:

  • Preparation of the Fluorenyl Intermediate: This can be achieved through the alkylation of fluorenyl derivatives.
  • Thioether Formation: The fluorenyl intermediate is then reacted with an appropriate thiol compound to introduce the thioether linkage.
  • Acetamide Formation: Finally, the product is treated with acetic anhydride or acetyl chloride to form the acetamide .

These methods can vary based on desired yield and purity.

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- may find applications in:

  • Organic Synthesis: As a building block for more complex organic molecules.
  • Pharmaceutical Development: Potential use in drug design due to its unique structural features.
  • Material Science: Possible applications in developing new materials or as additives in plastics due to its chemical stability .

Interaction studies involving Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- could focus on its binding affinity with biological targets. Such studies are essential for understanding its pharmacodynamics and potential therapeutic effects. Investigating its interactions with enzymes or receptors could provide insights into its mechanism of action and therapeutic potential.

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- shares similarities with several other compounds that feature either fluorenyl structures or thioamide functionalities. Below is a comparison with notable similar compounds:

Compound NameStructure TypeUnique Features
2-AcetamidofluoreneAcetamide derivativeLacks thioether linkage; simpler structure
2-Amino-2-(9H-fluoren-2-yl)acetic acidAmino acid derivativeContains amino group instead of thioether
2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamideThioacetamide derivativeDifferent aromatic substituent; tetrazole ring present

These comparisons highlight the uniqueness of Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- due to its specific structural combination of both fluorenyl and thioether functionalities, which may influence its reactivity and biological properties differently than other similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

283.10308534 g/mol

Monoisotopic Mass

283.10308534 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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